molecular formula C14H6Cl2F4N2 B2683342 3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866145-52-0

3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2683342
CAS No.: 866145-52-0
M. Wt: 349.11
InChI Key: IEOXMJIBDDSLAK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are found in many drugs and are important due to their ability to bind with various living systems .


Synthesis Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are nitrogen heterocycles, which are some of the most important compounds found in nature or synthesized otherwise . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .


Chemical Reactions Analysis

The functionalization of imidazo[1,2-a]pyridines can be achieved through radical reactions . These reactions involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Regioselective Fluorination

The regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines demonstrates the application of these compounds in chemical synthesis, where Selectfluor is used as the fluorinating agent. This process allows for the production of monofluorinated products, showcasing the chemical versatility of imidazo[1,2-a]pyridines in organic chemistry (Liu et al., 2015).

Photophysical Properties and Sensing Applications

Imidazo[1,5-a]pyridinium ions, identified for their high emissivity and water solubility, are modified to exhibit dual emission pathways, acting as pH sensors. This property of structural analogs underscores their potential in developing fluorescent probes and sensors (Hutt et al., 2012).

Alzheimer’s Disease Imaging

The synthesis and evaluation of fluorinated imidazo[1,2-a]pyridine derivatives for binding to amyloid plaques in Alzheimer’s disease highlight their application in medical imaging. These derivatives have been studied for their potential as radioligands in the brain imaging of Alzheimer's patients (Zeng et al., 2006).

Fluorescent Properties for Biomarkers

The fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines indicate their utility as organic fluorophores, potentially serving as biomarkers and photochemical sensors. Their ability to emit light in various conditions suggests applications in biological imaging and sensing technologies (Velázquez-Olvera et al., 2012).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds are being explored for their therapeutic potential, including treatments for heart and circulatory failures. Their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests their possible use in managing conditions related to cholinesterase activity (Kwong et al., 2019).

Mechanism of Action

While the specific mechanism of action for “3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is not available, it’s worth noting that many drugs containing imidazo[1,2-a]pyridines are quite important due to their ability to bind with various living systems .

Future Directions

The future directions in the research and application of imidazo[1,2-a]pyridines could involve the development of new synthesis methodologies and the exploration of their potential uses not only as drugs, but also as organoelectronic materials, fluorescent materials, etc .

Properties

IUPAC Name

3,8-dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F4N2/c15-10-5-8(14(18,19)20)6-22-12(16)11(21-13(10)22)7-1-3-9(17)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOXMJIBDDSLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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